molecular formula C10H9BrClN3 B2985404 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1602185-22-7

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B2985404
CAS No.: 1602185-22-7
M. Wt: 286.56
InChI Key: HEXNLFSCVWLHEU-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the pyrazole moiety via a methylene bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Chlorination: The starting material, 4-bromo-2-chlorobenzyl chloride, is prepared by brominating and chlorinating toluene derivatives.

    Formation of Pyrazole Ring: The benzyl chloride derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position.

    1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with different chemical properties.

    4-Bromo-2-chlorophenyl derivatives: Compounds with similar substituents but different core structures, such as phenyl or benzyl derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXNLFSCVWLHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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